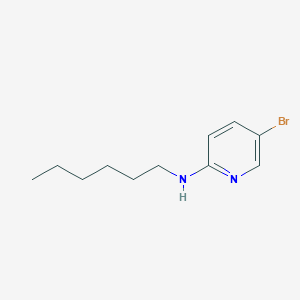

5-bromo-N-hexylpyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

850349-96-1 |

|---|---|

Molecular Formula |

C11H17BrN2 |

Molecular Weight |

257.17 g/mol |

IUPAC Name |

5-bromo-N-hexylpyridin-2-amine |

InChI |

InChI=1S/C11H17BrN2/c1-2-3-4-5-8-13-11-7-6-10(12)9-14-11/h6-7,9H,2-5,8H2,1H3,(H,13,14) |

InChI Key |

CLBBDEGBRCDYEE-UHFFFAOYSA-N |

SMILES |

CCCCCCNC1=NC=C(C=C1)Br |

Canonical SMILES |

CCCCCCNC1=NC=C(C=C1)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 5-bromo-N-hexylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-bromo-N-hexylpyridin-2-amine, a substituted aminopyridine of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights, focusing on the causality behind its chemical behavior, synthetic strategies, and potential applications. We will delve into its synthesis, physicochemical characteristics, spectroscopic profile, and reactivity, providing a robust framework for its utilization in research and development.

Introduction: The Strategic Value of the Aminopyridine Scaffold

The aminopyridine moiety is a "privileged structure" in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its ability to act as a hydrogen bond donor and acceptor, coupled with the tunable electronic properties of the pyridine ring, makes it an ideal scaffold for designing molecules that interact with biological targets like protein kinases.[1] The introduction of a bromine atom at the 5-position and an N-hexyl group at the 2-amino position creates a versatile building block with distinct properties. The bromine atom serves as a key functional handle for further elaboration via cross-coupling reactions, while the hexyl chain imparts significant lipophilicity, influencing the molecule's solubility, membrane permeability, and potential for hydrophobic interactions with target proteins.

Synthesis and Mechanistic Considerations

The most direct and widely adopted method for synthesizing N-alkylated aminopyridines from aryl halides is the Buchwald-Hartwig amination.[2] This palladium-catalyzed cross-coupling reaction offers high functional group tolerance and generally proceeds with good to excellent yields, making it superior to harsher classical methods.[2]

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The synthesis of this compound would typically proceed by coupling 2,5-dibromopyridine with hexylamine. The choice of catalyst system (palladium precursor and phosphine ligand) is critical, especially when dealing with 2-halopyridines, as the pyridine nitrogen can coordinate to the palladium center and poison the catalyst.[3]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromopyridine (1.0 eq.), a palladium precursor such as Pd₂(dba)₃ (2 mol%), and a sterically hindered phosphine ligand like XPhos or BrettPhos (4 mol%).

-

Reagent Addition: Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) (1.4 eq.).

-

Solvent and Amine: Add anhydrous, degassed toluene as the solvent, followed by the addition of hexylamine (1.2 eq.).

-

Reaction Execution: Heat the sealed reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the final product.

Causality of Component Selection

-

Palladium Precursor & Ligand: The use of bulky, electron-rich phosphine ligands (e.g., XPhos) is crucial. These ligands form stable, monoligated Pd(0) complexes that are highly active in the catalytic cycle.[3][4] The steric bulk helps to prevent the formation of inactive palladium dimers and mitigates the poisoning effect of the pyridine nitrogen substrate.[3]

-

Base: Sodium tert-butoxide is a sufficiently strong base to deprotonate the amine-palladium complex, a key step in the catalytic cycle, without promoting significant side reactions.[3]

-

Solvent: Toluene is a common choice due to its high boiling point, allowing the reaction to be conducted at the necessary temperatures, and its relatively non-polar nature, which is compatible with the organometallic intermediates.[3]

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. The presence of the hexyl group suggests it is likely a solid or a high-boiling point oil at room temperature.[5]

| Property | Predicted Value / Information | Rationale / Analog Comparison |

| Molecular Formula | C₁₁H₁₇BrN₂ | - |

| Molecular Weight | 257.17 g/mol | - |

| Appearance | White to pale yellow solid or oil | Similar N-alkylated aminopyridines are typically solids. |

| Melting Point | Not available; likely <100 °C | The parent 2-amino-5-bromopyridine melts at 135-145 °C.[6] N-alkylation typically lowers the melting point. |

| Boiling Point | > 250 °C (estimated) | The parent 2-aminopyridine boils at 210 °C.[7] The addition of bromo and hexyl groups will significantly increase the boiling point. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Toluene). Poorly soluble in water. | The long alkyl chain increases lipophilicity, reducing water solubility.[5] |

| pKa | ~6.0 (predicted for the pyridinium ion) | Based on similar 2-aminopyridines. The parent 2-aminopyridine has a pKa of 6.86. Electron-withdrawing bromine will slightly decrease basicity. |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following are predicted key features based on the analysis of related structures.[8][9]

¹H NMR Spectroscopy

-

Pyridine Protons (δ 6.5-8.5 ppm): Three signals are expected in the aromatic region. The proton at C6 (adjacent to N) will be a doublet. The proton at C4 will be a doublet of doublets, and the proton at C3 will be a doublet.

-

N-H Proton (δ 4.5-5.5 ppm): A broad singlet, which may couple to the adjacent CH₂ group, resulting in a triplet. This signal will disappear upon a D₂O shake.

-

Hexyl Chain Protons (δ 0.8-3.5 ppm):

-

N-CH₂ (α): A triplet around δ 3.2-3.4 ppm, deshielded by the adjacent nitrogen.

-

Internal CH₂ (β, γ, δ, ε): A series of multiplets between δ 1.2-1.7 ppm.

-

Terminal CH₃ (ζ): A triplet around δ 0.9 ppm.

-

¹³C NMR Spectroscopy

-

Pyridine Carbons (δ 100-160 ppm): Five signals are expected. The C2 carbon (bearing the amino group) will be the most downfield (~158 ppm). The C5 carbon (bearing the bromine) will be significantly shielded (~105-110 ppm).

-

Hexyl Chain Carbons (δ 14-45 ppm): Six distinct signals corresponding to the carbons of the hexyl group.

Infrared (IR) Spectroscopy

-

N-H Stretch: A single, sharp band is expected in the 3350-3310 cm⁻¹ region, characteristic of a secondary amine.[10][11]

-

C-H Stretches: Aliphatic C-H stretching bands will appear just below 3000 cm⁻¹.

-

C=C and C=N Stretches: Aromatic ring stretching vibrations will be observed in the 1500-1600 cm⁻¹ region.[9]

-

C-N Stretch: An aromatic amine C-N stretch will appear around 1335-1250 cm⁻¹.[10]

-

C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹.[9]

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound. The molecular ion peak will appear as two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by 2 m/z units.[9] Key fragmentation patterns would include the loss of the hexyl chain and the bromine atom.

Reactivity and Potential Applications

This compound is a bifunctional molecule with several sites of reactivity that can be exploited for the synthesis of more complex structures.

-

Site A (Pyridine Nitrogen): The lone pair on the pyridine nitrogen makes the molecule basic and allows it to act as a ligand for metal centers. This property is fundamental to its potential role in catalysis or materials science.[12][13]

-

Site B (Bromo Group): This is arguably the most valuable reactive site for drug discovery applications. The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions.[8][14] This allows for the straightforward introduction of various aryl, heteroaryl, or alkynyl groups at the 5-position, enabling the rapid generation of diverse chemical libraries for screening against biological targets.

-

Site C (Amino Group): The secondary amine is a hydrogen bond donor and can participate in key interactions within a protein's binding site. While less reactive than a primary amine, it can still undergo further reactions like acylation or alkylation under specific conditions.

Given these features, this compound is an excellent starting material for:

-

Kinase Inhibitor Development: As a scaffold to build libraries of compounds targeting the ATP-binding site of kinases implicated in oncology and inflammatory diseases.[1]

-

Agrochemicals: Substituted pyridines are common motifs in pesticides and herbicides.

-

Organic Electronics: As a building block for novel organic materials with specific electronic properties.

Safety and Handling

This compound should be handled with appropriate safety precautions. As with most aromatic amines and brominated organic compounds, it should be considered harmful if swallowed or absorbed through the skin.[7][13] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a strategically designed chemical intermediate with significant potential for researchers in drug discovery and materials science. Its synthesis via robust methods like the Buchwald-Hartwig amination is well-precedented for analogous structures. The molecule’s key features—a lipophilic side chain, a reactive bromine handle for diversification, and the biologically relevant aminopyridine core—make it a valuable tool for the systematic exploration of chemical space and the development of novel, high-value compounds. This guide provides the foundational knowledge required to effectively synthesize, characterize, and utilize this versatile chemical building block.

References

- Alkali Metals. (n.d.). Best 2-Amino-Pyridine Manufacturers & Suppliers in USA.

- Cabeza, J. A., et al. (1995). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions.

- Ryabukhin, S. V., et al. (2020). Reactivity of 2-aminopyridine N-oxides. ResearchGate.

- NOAA. (n.d.). 2-AMINOPYRIDINE. CAMEO Chemicals.

-

Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-bromo-n-ethylpyridin-2-amine (C7H9BrN2). Retrieved from [Link]

-

PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-N,N-dimethylpyridin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. Retrieved from [Link]

-

Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-N-ethyl-N-propylpyrimidin-2-amine. Retrieved from [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 5-Bromo-N-methylpyrimidin-2-amine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. hammer.purdue.edu [hammer.purdue.edu]

- 5. byjus.com [byjus.com]

- 6. 2-Amino-5-bromopyridine, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. alkalimetals.com [alkalimetals.com]

- 13. 2-AMINOPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-bromo-N-hexylpyridin-2-amine

Introduction

5-bromo-N-hexylpyridin-2-amine is a substituted aminopyridine derivative. The aminopyridine scaffold is of significant interest in medicinal chemistry and drug development, serving as a core component in a wide range of bioactive molecules.[1] The strategic incorporation of a bromine atom at the 5-position provides a versatile handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries.[2] The N-hexyl group imparts lipophilicity, which can be crucial for modulating the pharmacokinetic properties of a drug candidate.

Accurate structural confirmation and purity assessment are paramount in the development of such compounds. This technical guide provides a comprehensive analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—for this compound. The interpretation is grounded in fundamental principles and supported by data from analogous structures, offering researchers a reliable reference for the characterization of this and similar molecules.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound is presented below, with atoms systematically numbered to facilitate the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal provide detailed information about the electronic environment and connectivity of the protons.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for this compound in a standard deuterated solvent like CDCl₃. These predictions are based on established chemical shift ranges for substituted pyridines and N-alkyl amines.[3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H6 | ~8.0 - 8.2 | d | 1H | ~2.0 - 2.5 |

| H4 | ~7.3 - 7.5 | dd | 1H | ~8.5 - 9.0, ~2.0 - 2.5 |

| H3 | ~6.3 - 6.5 | d | 1H | ~8.5 - 9.0 |

| N-H | ~4.5 - 5.5 (variable) | br s | 1H | - |

| C1'-H₂ | ~3.2 - 3.4 | t | 2H | ~7.0 - 7.5 |

| C2'-H₂ | ~1.5 - 1.7 | p | 2H | ~7.0 - 7.5 |

| C3', C4', C5'-H₂ | ~1.2 - 1.4 | m | 6H | - |

| C6'-H₃ | ~0.8 - 0.9 | t | 3H | ~6.5 - 7.0 |

d = doublet, dd = doublet of doublets, t = triplet, p = pentet, m = multiplet, br s = broad singlet

Interpretation and Rationale

-

Aromatic Protons (H3, H4, H6): The protons on the pyridine ring appear in the characteristic downfield region. H6 is the most deshielded due to its proximity to the electronegative ring nitrogen and its ortho position to the bromine atom, appearing as a doublet due to coupling with H4. H4 appears as a doublet of doublets, coupling to both H3 and H6. H3 is the most upfield of the aromatic protons, significantly shielded by the electron-donating amino group at C2, and appears as a doublet from coupling with H4.[1]

-

Amine Proton (N-H): The N-H proton signal is typically broad due to quadrupole broadening and chemical exchange.[3] Its chemical shift is highly dependent on solvent, concentration, and temperature. Addition of D₂O would cause this signal to disappear, confirming its assignment.

-

Hexyl Chain Protons: The methylene protons at C1' (adjacent to the amine nitrogen) are the most deshielded of the alkyl chain, appearing as a triplet around 3.2-3.4 ppm.[3] The subsequent methylene groups (C2' to C5') appear further upfield, with the signals for C3', C4', and C5' often overlapping to form a complex multiplet. The terminal methyl group (C6') protons are the most shielded, appearing as a characteristic triplet around 0.9 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information on the number and electronic environment of the carbon atoms in a molecule. While less sensitive than ¹H NMR, it is an invaluable tool for confirming the carbon skeleton.

Predicted ¹³C NMR Data

The predicted chemical shifts for this compound are listed below, based on typical values for substituted pyridines and alkyl chains.[4][5]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~158 - 162 |

| C4 | ~140 - 145 |

| C6 | ~148 - 152 |

| C3 | ~108 - 112 |

| C5 | ~95 - 100 |

| C1' | ~45 - 50 |

| C2' | ~31 - 33 |

| C3' | ~28 - 30 |

| C4' | ~26 - 28 |

| C5' | ~22 - 24 |

| C6' | ~13 - 15 |

Interpretation and Rationale

-

Pyridine Ring Carbons: The carbon atoms of the pyridine ring resonate in the aromatic region. C2, being attached to two nitrogen atoms (one in the ring, one in the amino group), is the most deshielded. C5, directly bonded to the electronegative bromine atom, experiences a strong shielding effect (the "heavy atom effect") and is expected to be the most upfield of the ring carbons. The remaining carbons (C3, C4, C6) have shifts influenced by their position relative to the nitrogen and bromo-substituents.[4]

-

Hexyl Chain Carbons: The chemical shifts of the aliphatic carbons follow a predictable pattern. C1' is the most deshielded due to its attachment to the nitrogen. The chemical shifts of the other carbons (C2' to C5') are typical for a saturated alkyl chain, with C6' being the most shielded terminal methyl carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the pulse program used for acquisition. A standard proton-decoupled sequence is typically employed to simplify the spectrum, resulting in single lines for each unique carbon atom. The lower natural abundance and smaller gyromagnetic ratio of ¹³C require a greater number of scans to achieve a good signal-to-noise ratio compared to ¹H NMR.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Data

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3350 - 3310 | Medium, Sharp |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic) | 3000 - 2850 | Strong |

| C=N and C=C Stretch (pyridine ring) | 1600 - 1450 | Strong-Medium |

| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong |

| C-N Stretch (aliphatic amine) | 1250 - 1020 | Medium |

| C-Br Stretch | 600 - 500 | Medium-Weak |

Interpretation and Rationale

The IR spectrum provides clear evidence for the key functional groups. A single, relatively sharp absorption band in the 3350-3310 cm⁻¹ region is a hallmark of a secondary amine N-H stretch.[6] This distinguishes it from primary amines, which show two bands, and tertiary amines, which show none. Strong bands corresponding to aliphatic C-H stretching below 3000 cm⁻¹ confirm the presence of the hexyl group. The complex pattern of bands in the 1600-1450 cm⁻¹ region is characteristic of the pyridine ring's C=C and C=N stretching vibrations.[7] A strong band in the 1335-1250 cm⁻¹ range indicates the C-N stretch of the aromatic amine moiety.[6] The C-Br stretch is expected in the low-frequency fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₁H₁₇BrN₂

-

Molecular Weight: 256.07 g/mol (monoisotopic mass: 256.06296 u)

-

Expected Molecular Ion (M⁺•): A characteristic pair of peaks at m/z 256 and 258, with nearly equal intensity (approximately 1:1 ratio). This pattern is the definitive signature of a molecule containing one bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.[8]

Key Fragmentation Pathways

The primary fragmentation mechanism for N-alkyl amines is alpha-cleavage, which involves the homolytic cleavage of the C-C bond adjacent to the nitrogen atom. This process results in a stable, resonance-stabilized iminium cation.

Caption: Predicted major fragmentation pathways for this compound.

-

Alpha-Cleavage: The most prominent fragmentation is expected to be the loss of a pentyl radical (•C₅H₁₁) from the hexyl chain, leading to the formation of an iminium cation at m/z 186/188 . This fragment will retain the characteristic bromine isotope pattern.

-

Loss of Bromine: Another possible fragmentation is the loss of a bromine radical (•Br) from the molecular ion, which would result in a fragment ion at m/z 177 .

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: In the source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation (Electron Ionization - EI).

-

Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the unequivocal identification and characterization of this compound. The predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry collectively offer a unique fingerprint for this molecule. The ¹H NMR spectrum defines the proton environment and connectivity, ¹³C NMR confirms the carbon skeleton, IR spectroscopy identifies key functional groups like the secondary amine and pyridine ring, and mass spectrometry confirms the molecular weight and the presence of bromine through its distinct isotopic signature. This guide serves as an essential resource for researchers in synthetic and medicinal chemistry, ensuring the integrity of their work with this valuable chemical building block.

References

-

Nad, P., et al. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry. Available at: [Link]

-

Moccia, M., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank. Available at: [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Available at: [Link]

-

Singh, O. M., et al. (2007). Reaction of Lithioamines with Alkyl Halides: A Convenient Direct Synthesis of N-Alkylaminopyridines. ResearchGate. Available at: [Link]

-

Santhakumari, B. (2010). Spectroscopic Investigations of 2-Aminopyridine. TSI Journals. Available at: [Link]

-

University of Puget Sound. 13C-NMR. University of Puget Sound Chemistry. Available at: [Link]

-

Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central. Available at: [Link]

-

PubChemLite. 5-bromo-n-ethylpyridin-2-amine (C7H9BrN2). PubChemLite. Available at: [Link]

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

-

Yu, Y., et al. (2012). 5-Bromo-N-methylpyrimidin-2-amine. PubMed Central. Available at: [Link]

-

PubChem. 5-bromo-N,N-dimethylpyridin-2-amine. National Center for Biotechnology Information. Available at: [Link]

-

Singh, S. K., & Singh, R. A. (2013). Infrared Absorption Spectra of 5-Bromo-2-3-Dihydroxy Pyridine. Journal of Indian Research. Available at: [Link]

-

Kumar, S., et al. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. Available at: [Link]

-

Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

-

LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. LibreTexts. Available at: [Link]

-

Wang, Z., et al. (2012). Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]

-

Kumar, A., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available at: [Link]

-

Reich, H. J. (2021). 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

ResearchGate. (2014). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. ResearchGate. Available at: [Link]

Sources

- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. tsijournals.com [tsijournals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

5-Bromo-N-hexylpyridin-2-amine: Technical Monograph & Synthesis Guide

The following technical guide provides an in-depth analysis of 5-bromo-N-hexylpyridin-2-amine , a specialized pyridine intermediate used in the synthesis of lipophilic kinase inhibitors and complex heterocyclic scaffolds.

Compound Identity & Core Properties[1][2][3][4][5]

This compound is a halogenated pyridine derivative characterized by a lipophilic hexyl chain at the 2-amino position and a reactive bromine handle at the 5-position. It serves as a critical "bifunctional" building block: the hexyl group modulates physicochemical properties (LogP, membrane permeability), while the aryl bromide facilitates downstream carbon-carbon or carbon-nitrogen bond formation via transition metal catalysis.

Chemical Identifiers[2][4][6]

| Identifier | Value |

| CAS Number | 850349-96-1 |

| IUPAC Name | This compound |

| Synonyms | 2-(Hexylamino)-5-bromopyridine; N-hexyl-5-bromopyridin-2-amine |

| Molecular Formula | C₁₁H₁₇BrN₂ |

| SMILES | CCCCCCNC1=NC=C(Br)C=C1 |

| InChI Key | Predicted: PTXWZJGCLYCDFV-UHFFFAOYSA-N (Analogous) |

Physicochemical Properties[2]

| Property | Data / Range | Note |

| Molecular Weight | 257.17 g/mol | |

| Physical State | Pale yellow oil or low-melting solid | Hexyl chain disrupts crystal packing |

| Boiling Point | ~340–350 °C (Predicted) | @ 760 mmHg |

| Density | 1.25 ± 0.1 g/cm³ | |

| LogP (Octanol/Water) | 4.2 ± 0.4 | Highly Lipophilic |

| pKa (Conjugate Acid) | ~5.5–6.0 | Pyridine nitrogen basicity |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water |

Synthesis & Manufacturing Protocols

The synthesis of this compound relies on the exploitation of differential electrophilicity within the pyridine ring. The 2-position is highly activated toward Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing inductive effect of the ring nitrogen, whereas the 5-position remains inert to mild nucleophiles, preserving the bromine for future cross-coupling.

Synthetic Pathway Visualization

Figure 1: Regioselective SₙAr synthesis pathway targeting the C2 position.[1][2]

Detailed Experimental Protocol

Objective: Selective amination of 2,5-dibromopyridine at the C2 position.

Reagents:

-

2,5-Dibromopyridine (1.0 eq)

-

n-Hexylamine (3.0 eq) – Acts as both reagent and base

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

-

Base (Optional): Diisopropylethylamine (DIPEA) if reducing hexylamine equivalents.

Step-by-Step Methodology:

-

Preparation: In a pressure-rated sealable tube or round-bottom flask equipped with a reflux condenser, dissolve 2,5-dibromopyridine (5.0 g, 21.1 mmol) in NMP (20 mL).

-

Addition: Add n-hexylamine (6.4 g, 8.4 mL, 63.3 mmol) in a single portion.

-

Note: The excess amine scavenges the HBr generated. Alternatively, use 1.1 eq of hexylamine and 2.0 eq of DIPEA to conserve the amine.

-

-

Reaction: Heat the mixture to 120–130 °C for 12–16 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.8) should disappear, replaced by a more polar fluorescent spot (Rf ~0.4).

-

-

Work-up:

-

Purification: Purify the crude oil via silica gel flash chromatography using a gradient of 0–10% Ethyl Acetate in Hexanes.

-

Yield Expectations: 85–92% as a pale yellow oil.

-

Applications in Drug Discovery[1][2][10]

This compound is primarily utilized as a scaffold in Medicinal Chemistry for the development of kinase inhibitors and GPCR ligands. The hexyl chain is often employed to probe hydrophobic pockets (e.g., the "back pocket" of ATP-binding sites) or to improve the blood-brain barrier (BBB) permeability of polar pharmacophores.

Functionalization Workflow (Suzuki-Miyaura Coupling)

Once synthesized, the 5-bromo position serves as a universal handle for palladium-catalyzed cross-coupling.[5]

Standard Protocol for Derivatization:

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%)

-

Coupling Partner: Aryl boronic acid (Ar-B(OH)₂)

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 eq)

-

Conditions: 90 °C, 4–12 hours under Argon.

Biological Context: Kinase Inhibition Logic

The pyridine-2-amine motif mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of kinase enzymes.

Figure 2: Mechanistic interaction of the pyridine-amine scaffold within a kinase ATP-binding pocket.

Safety & Handling (EHS)

While specific toxicological data for this exact derivative is limited, it should be handled according to protocols for halogenated aminopyridines.

-

GHS Classification (Predicted):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct UV to prevent debromination).

-

Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

-

ChemicalBook. (n.d.). This compound Product Description & CAS 850349-96-1. Retrieved from

-

GuideChem. (n.d.). This compound Suppliers and Structure. Retrieved from

-

Heterocyclic Letters. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine.[6][7] Retrieved from

-

BenchChem. (n.d.). Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. (Analogous synthetic route). Retrieved from

Sources

- 1. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 2. Preparation method of 2, 5-dibromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. heteroletters.org [heteroletters.org]

- 7. heteroletters.org [heteroletters.org]

5-bromo-N-hexylpyridin-2-amine molecular structure and weight

Content Type: Technical Guide / Chemical Monograph Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

5-bromo-N-hexylpyridin-2-amine is a bifunctional pyridine scaffold characterized by a lipophilic hexylamino tail at the C2 position and a reactive bromine handle at the C5 position. This specific substitution pattern renders it a critical intermediate in the synthesis of kinase inhibitors and liquid crystalline materials . The C5-bromine atom serves as an excellent electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the N-hexyl chain modulates physicochemical properties such as LogP and membrane permeability.

This guide details the molecular architecture, validated synthesis protocols, and structural characterization data necessary for utilizing this compound in high-throughput optimization campaigns.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of a pyridine ring substituted with a hexylamino group at the 2-position and a bromine atom at the 5-position.

-

Core Scaffold: Pyridine (electron-deficient heterocycle).

-

Electronic Effects: The amino group at C2 acts as a strong electron donor (+M effect), significantly increasing electron density at C3 and C5, although the inductive withdrawal of the nitrogen atom balances this. The C5-Bromine allows for regiospecific functionalization.

-

Lipophilicity: The hexyl chain adds significant hydrophobicity, shifting the LogP value by approximately +3.0 units compared to the parent 2-amino-5-bromopyridine.

Physicochemical Data Table

| Property | Value / Description |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 257.17 g/mol |

| Monoisotopic Mass | 256.0575 Da ( |

| Physical State | Pale yellow oil or low-melting solid (dependent on purity) |

| Predicted LogP | 4.2 ± 0.4 (High Lipophilicity) |

| pKa (Conjugate Acid) | ~5.8 (Pyridine Nitrogen) |

| H-Bond Donors | 1 (Exocyclic NH) |

| H-Bond Acceptors | 2 (Pyridine N, Exocyclic N) |

Part 2: Synthetic Pathways & Mechanism

Primary Synthesis Route: SNAr Displacement

The most robust method for synthesizing this compound is the Nucleophilic Aromatic Substitution (SNAr) of 2,5-dibromopyridine (or 5-bromo-2-fluoropyridine) with hexylamine.

Mechanistic Insight: The reaction relies on the activation of the C2 position by the pyridine nitrogen. The electronegative nitrogen atom pulls electron density, making C2 susceptible to nucleophilic attack. The C5-bromine is not activated for SNAr and remains intact, ensuring high regioselectivity.

Experimental Protocol

Reagents:

-

2,5-Dibromopyridine (1.0 eq) [CAS: 624-28-2]

-

Hexylamine (3.0 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2,5-dibromopyridine (10 mmol, 2.37 g) and

(20 mmol, 2.76 g). -

Solvation: Add DMF (20 mL) and stir to create a suspension.

-

Addition: Add hexylamine (30 mmol, 3.96 mL) dropwise.

-

Reaction: Heat the mixture to 100–120°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 8:1) or LC-MS.

-

Checkpoint: The starting material (2,5-dibromopyridine) should disappear. A new spot (product) will appear with lower Rf due to the amine functionality.

-

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo. Purify via flash column chromatography (

Reaction Scheme Visualization

Caption: Regioselective SNAr mechanism converting 2,5-dibromopyridine to the target amine.

Part 3: Structural Characterization

Accurate identification requires analyzing the specific splitting patterns of the pyridine ring and the alkyl chain.

Nuclear Magnetic Resonance (NMR) Prediction

-

NMR (400 MHz,

- 8.15 (d, J = 2.4 Hz, 1H, H-6 ): Deshielded by ring nitrogen.

- 7.45 (dd, J = 8.8, 2.4 Hz, 1H, H-4 ): Coupling with H-3 and H-6.

- 6.30 (d, J = 8.8 Hz, 1H, H-3 ): Shielded by the adjacent amino group (ortho-effect).

- 4.80 (br s, 1H, NH ): Exchangeable.

- 3.25 (q, J = 6.8 Hz, 2H, N-CH2 ): Methylene adjacent to nitrogen.

- 1.60 (m, 2H), 1.35 (m, 6H), 0.90 (t, 3H): Hexyl chain protons.

-

NMR (100 MHz,

-

Aromatic Carbons: ~157.0 (C2-NH), ~148.5 (C6), ~139.5 (C4), ~109.0 (C3), ~106.5 (C5-Br).

-

Aliphatic Carbons: ~42.5 (N-C), 31.5, 29.2, 26.8, 22.6, 14.1 (Terminal Me).

-

Mass Spectrometry (MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Signature: The presence of Bromine (

and -

Peaks:

- (100%)

- (98%)

Part 4: Applications in Drug Discovery[1]

Scaffold Utility

This molecule acts as a "Lipophilic Hinge Binder" in kinase inhibitor design.

-

Suzuki-Miyaura Coupling: The C5-Br is highly reactive toward aryl boronic acids, allowing the attachment of pharmacophores that extend into the kinase "gatekeeper" region.

-

Solubility Tuning: The hexyl chain is often used in early-stage discovery to test the effect of hydrophobic bulk on binding affinity, though it is frequently truncated to ethyl/methyl in final drug candidates to improve metabolic stability.

Application Workflow

Caption: Iterative drug discovery cycle utilizing the 5-bromo-pyridin-2-amine scaffold.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70622, 2-Amino-5-bromopyridine. (Parent Scaffold Data). Retrieved from [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Coupling Conditions for 5-Br-pyridines). Retrieved from [Link]

Strategic Handling & Safety Protocols: 5-bromo-N-hexylpyridin-2-amine

Chemical Profile & Identification

Notice: While specific toxicological data for the N-hexyl derivative is often proprietary or limited compared to the parent compound, this guide utilizes Structure-Activity Relationship (SAR) principles. It derives protocols from the core scaffold (2-amino-5-bromopyridine) and adjusts for the lipophilic enhancement of the hexyl chain.

| Property | Data / Estimate |

| Chemical Name | 5-bromo-N-hexylpyridin-2-amine |

| Molecular Formula | C₁₁H₁₇BrN₂ |

| Molecular Weight | 257.17 g/mol |

| Parent Scaffold CAS | (2-Amino-5-bromopyridine) |

| Physical State | Likely Viscous Oil or Low-Melting Waxy Solid (Predicted) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |

| LogP (Predicted) | ~4.5 (High Lipophilicity) |

Hazard Assessment: The "Lipophilic Trojan Horse"

Researchers must not treat this simply as a generic organic solid. The addition of the hexyl chain to the aminopyridine core significantly alters the risk profile by increasing bioavailability via dermal absorption.

Core Hazards (derived from Parent Scaffold)

-

Acute Toxicity (Oral): The parent compound (2-amino-5-bromopyridine) is classified as Toxic if swallowed (H301) .[1] Aminopyridines are known potassium channel blockers, potentially leading to neurotoxicity, convulsions, or cardiac arrhythmias upon systemic exposure.

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2][1][3][4][5]

-

Sensitization: Potential skin sensitizer.

The Hexyl Factor (Enhanced Risk)

The hexyl group acts as a permeation enhancer.

-

Dermal Absorption: The increased LogP (~4.5) allows the molecule to cross the stratum corneum more efficiently than the parent solid. Treat skin contact as a route for systemic neurotoxicity.

-

Glove Permeation: Lipophilic oils swell and penetrate standard nitrile gloves faster than crystalline solids.

Strategic Handling & Engineering Controls[7]

Hierarchy of Controls Workflow

The following diagram outlines the decision logic for handling this compound based on its physical state and quantity.

Figure 1: Decision matrix for engineering controls and PPE selection based on physical state.

Specific PPE Recommendations

-

Respiratory: If handling >500mg outside a glovebox, or if the oil is heated (vapor risk), use a P100/OV (Organic Vapor) respirator.

-

Hand Protection (Critical):

-

Standard Use: Double-glove with Nitrile (minimum 5 mil) . Change outer gloves immediately upon splash.

-

High Risk (Spills/Oils): Use Silver Shield (EVOH laminate) under outer nitrile gloves. The hexyl chain can permeate nitrile in <15 minutes if dissolved in organic solvents.

-

Experimental Protocol: Synthesis & Isolation

Context: A typical workflow for coupling this amine in medicinal chemistry (e.g., Buchwald-Hartwig or SNAr).

Reaction Setup (Self-Validating System)

-

Inert Atmosphere: This amine is susceptible to oxidation (N-oxide formation) and potential photolysis (C-Br bond).

-

Action: Flame-dry glassware; cool under Argon.

-

-

Stoichiometry Check: Calculate mmol exactly.

-

Validation: Use LCMS to verify purity of the starting amine before committing expensive coupling partners. Impurities (e.g., des-hexyl amine) will compete in catalysis.

-

-

Solvent Choice: Anhydrous Toluene or Dioxane (degassed).

-

Why: Dissolved oxygen poisons Pd-catalysts and accelerates amine oxidation.

-

Quench & Workup (Risk Mitigation)

-

The Hazard: The crude reaction mixture contains the lipophilic amine dissolved in organic solvent—this is the highest risk phase for skin absorption.

-

Protocol:

-

Cool reaction to Room Temperature.

-

Dilute with EtOAc.

-

Quench: Add saturated NH₄Cl slowly.

-

Phase Separation: aqueous waste may still contain traces of the amine (protonated form). Treat aqueous waste as Hazardous/Toxic .

-

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Light: Protect from light (Amber vial or foil wrap). The C-Br bond is photosensitive.

-

Atmosphere: Store under Argon/Nitrogen.

-

Shelf-Life: Re-test purity via LCMS every 6 months. Appearance of a "red/brown" tint indicates oxidation.

Emergency Response Protocols

Exposure Response Logic

This diagram details the immediate actions required if the "Trojan Horse" breach occurs (skin contact with the lipophilic amine).

Figure 2: Emergency response workflow emphasizing the prohibition of solvents on skin.

Spill Management

-

Evacuate: Clear the immediate area.

-

PPE: Don Silver Shield gloves and a respirator.

-

Containment:

-

Solid: Cover with wet paper towel to prevent dust, then scoop.

-

Oil/Solution: Absorb with Vermiculite or Sand.[6] Do not use combustible materials (sawdust).

-

-

Decontamination: Wipe surface with 10% bleach solution (oxidizes the amine), followed by water.

-

Disposal: Collect in a dedicated container labeled "Halogenated Organic Waste - Toxic."

References

-

PubChem. (n.d.). 2-Amino-5-bromopyridine (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

ECHA. (n.d.). Registration Dossier - 2-amino-5-bromopyridine.[2] European Chemicals Agency. Retrieved October 26, 2023, from [Link]

Sources

discovery and history of 5-bromo-N-hexylpyridin-2-amine

An In-depth Technical Guide to the Synthesis and Postulated History of 5-bromo-N-hexylpyridin-2-amine

A Note on the Historical Record

The specific discovery and a detailed historical account of this compound are not extensively documented in publicly available scientific literature. This is not uncommon for many specialized chemical compounds that may be synthesized as part of larger research programs without being the primary focus of published work. Therefore, this guide adopts the perspective of a senior application scientist, reconstructing a logical developmental history based on the well-established synthesis of its core structural components and analogous molecules. The narrative that follows is a scientifically-grounded postulation of its discovery and synthesis, rooted in the historical progression of organic chemistry techniques.

Introduction: The 2-Aminopyridine Scaffold in Drug Discovery

The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its derivatives are investigated for a wide array of therapeutic applications, including as kinase inhibitors for oncology, treatments for autoimmune diseases, and as agents targeting the central nervous system.[1] The strategic functionalization of the 2-aminopyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. The introduction of a bromine atom, as in this compound, provides a versatile handle for further chemical modifications, often through cross-coupling reactions, while the N-hexyl group can modulate lipophilicity and target engagement.

The Genesis of a Scaffold: A Proposed Developmental History

The synthesis of this compound can be logically broken down into two key transformations, each with its own historical context in the field of organic synthesis: the bromination of the pyridine ring and the subsequent N-alkylation of the amino group.

Step 1: Electrophilic Bromination and the Advent of 2-Amino-5-bromopyridine

The journey to this compound almost certainly began with the synthesis of its precursor, 2-amino-5-bromopyridine. 2-aminopyridine itself is a readily available starting material. The amino group at the 2-position is a strong activating group, directing electrophilic substitution to the 3- and 5-positions of the pyridine ring.

Historically, direct bromination of 2-aminopyridine with molecular bromine (Br₂) has been a common method. However, this approach can lead to the formation of byproducts, such as 2-amino-3,5-dibromopyridine.[2] To improve regioselectivity and achieve a higher yield of the desired 5-bromo isomer, milder and more selective brominating agents have been developed and employed. One such reagent is N-Bromosuccinimide (NBS), which provides a more controlled source of electrophilic bromine.[3] More recently, reagents like phenyltrimethylammonium tribromide have been utilized to achieve high yields and minimize the formation of di-substituted byproducts under mild conditions.[1]

The choice of brominating agent and reaction conditions is critical for achieving a high yield of the desired 2-amino-5-bromopyridine, which is a crucial intermediate for a wide range of pharmaceutical compounds.[4][5]

Step 2: Functionalization via N-Alkylation

With 2-amino-5-bromopyridine in hand, the next logical step is the introduction of the hexyl group onto the amino functionality. The N-alkylation of aminopyridines can be achieved through several methods, each with its own advantages and historical development.

A classical and straightforward approach is the direct N-alkylation using an alkyl halide, in this case, a hexyl halide such as 1-bromohexane or 1-iodohexane. This reaction is typically carried out in the presence of a base to deprotonate the amino group, increasing its nucleophilicity. Common bases for this transformation include potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).[6]

More contemporary and sophisticated methods for C-N bond formation, such as the Buchwald-Hartwig amination, have also been developed.[7][8] This palladium-catalyzed cross-coupling reaction offers a powerful and versatile tool for the synthesis of N-aryl and N-alkyl amines, often under milder conditions and with broader substrate scope than classical methods.[9][10] While direct N-alkylation is often sufficient for simpler substrates, the Buchwald-Hartwig amination provides a valuable alternative, especially for more complex or sensitive molecules.

Synthetic Protocols

The following protocols represent a plausible and efficient synthetic route to this compound, based on established methodologies for the synthesis of analogous compounds.

Protocol 1: Synthesis of 2-Amino-5-bromopyridine via Phenyltrimethylammonium Tribromide

This method is chosen for its high regioselectivity and yield, avoiding the common issue of over-bromination.[1]

Materials:

-

2-Aminopyridine

-

Phenyltrimethylammonium tribromide

-

Chloroform

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Benzene (for recrystallization)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

In a 1 L three-necked flask equipped with a mechanical stirrer, add 9.4 g (0.1 mol) of 2-aminopyridine and 300 ml of chloroform.

-

To the stirring solution, add 37.6 g (0.1 mol) of phenyltrimethylammonium tribromide.

-

Stir the reaction mixture at 25°C for 2 hours.

-

After the reaction is complete, wash the mixture with 40 ml of saturated sodium chloride solution.

-

Separate the organic layer using a separatory funnel and wash it again with 20 ml of water two to three times.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the chloroform under reduced pressure using a rotary evaporator.

-

Cool the resulting crude product in an ice water bath to induce solidification.

-

Recrystallize the solid from benzene, filter, and dry to obtain 2-amino-5-bromopyridine as a yellow solid.

Protocol 2: N-Alkylation of 2-Amino-5-bromopyridine with 1-Bromohexane

This protocol outlines a standard nucleophilic substitution reaction for the N-alkylation of the aminopyridine intermediate.[6]

Materials:

-

2-Amino-5-bromopyridine

-

1-Bromohexane

-

Potassium carbonate (K₂CO₃)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-amino-5-bromopyridine (1.0 equivalent).

-

Add anhydrous DMF to dissolve the starting material.

-

Add potassium carbonate (2.0 equivalents) to the solution.

-

Slowly add 1-bromohexane (1.2 equivalents) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway from 2-aminopyridine to this compound.

Sources

- 1. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 2. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]

- 3. ijssst.info [ijssst.info]

- 4. 2-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Amino-5-bromopyridine: Structural Characteristics and Applications in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Methodological & Application

reaction of 5-bromo-N-hexylpyridin-2-amine with organometallic reagents

An In-Depth Guide to the Functionalization of 5-bromo-N-hexylpyridin-2-amine Using Organometallic Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its ability to engage in key hydrogen bonding interactions and serve as a versatile synthetic platform makes it a cornerstone of drug design. The strategic placement of a bromine atom at the 5-position of the N-hexylpyridin-2-amine core provides a robust and versatile handle for introducing molecular diversity. Through the power of modern organometallic chemistry, this single precursor can be transformed into a vast library of compounds, enabling extensive structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview of the principal reaction classes involving organometallic reagents for the derivatization of this compound. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions and classical metal-halogen exchange, offering not just protocols, but the scientific rationale behind the choice of reagents and conditions.

PART 1: Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] The general catalytic cycle, a cornerstone of these transformations, provides a unifying framework for understanding these powerful reactions.[1][3]

The cycle typically begins with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the organometallic reagent is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C or C-N bond and regenerates the active Pd(0) catalyst.[1][4]

Sources

Application Note: Analytical Characterization of 5-Bromo-N-hexylpyridin-2-amine

This Application Note is designed as a definitive technical guide for the analytical characterization of 5-bromo-N-hexylpyridin-2-amine . It synthesizes established principles of organic analysis with specific adaptations required for the lipophilic and basic nature of this aminopyridine derivative.

Introduction & Chemical Context

This compound is a functionalized aminopyridine often utilized as a scaffold in medicinal chemistry (e.g., kinase inhibitors) and material science (liquid crystal mesogens).[1][2] Its structure combines a basic pyridine core, an electron-withdrawing halogen (bromine), and a lipophilic hexyl chain.[2]

Chemical Profile

| Property | Description |

| Molecular Formula | |

| Molecular Weight | 257.17 g/mol |

| LogP (Predicted) | ~4.2 (High Lipophilicity due to hexyl chain) |

| pKa (Predicted) | ~6.5 (Pyridine nitrogen) |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Poor water solubility.[2][3][4][5] |

Analytical Challenges:

-

Peak Tailing: The basic pyridine nitrogen can interact with residual silanols on HPLC columns, causing tailing.

-

Lipophilicity: The hexyl chain significantly increases retention time compared to methyl/ethyl analogs, requiring stronger organic eluents.

-

Regioisomerism: Distinguishing the N-alkylated product (desired) from potential ring-nitrogen alkylated byproducts (pyridinium salts) or regioisomers if the starting material was not pure.[1][2]

Analytical Workflow Strategy

The following workflow ensures comprehensive characterization, moving from structural confirmation to quantitative purity assessment.

Figure 1: Comprehensive analytical workflow for aminopyridine derivatives.

Protocol 1: Structural Identification (NMR & MS)[2]

A. Nuclear Magnetic Resonance (NMR)

The presence of the hexyl chain and the 2,5-substitution pattern on the pyridine ring are the key structural features.[1]

Experimental Parameters:

Spectral Interpretation Guide:

-

Aromatic Region (Pyridine Ring):

-

Amine Proton (NH):

-

Aliphatic Chain (Hexyl):

B. Mass Spectrometry (HRMS)

Critical Check: The Bromine Isotope Pattern.

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).[2]

-

Observation: Bromine exists as

Br and -

Target Mass: Look for the [M+H]

doublet.[2]

Protocol 2: HPLC Purity & Assay (The Core Method)[2]

Developing a robust HPLC method for this compound requires addressing the basicity of the pyridine nitrogen to prevent peak tailing.

Method Development Logic

-

Column Choice: A C18 column with high carbon load and end-capping (Base Deactivated Silica) is essential.[1][2] Alternatively, a Phenyl-Hexyl column can offer unique selectivity for the aromatic pyridine ring.[1][2]

-

pH Strategy:

-

High pH (pH > 8):[2] Keeps the pyridine neutral (unprotonated), improving peak shape and retention. Requires a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH).[1][2]

-

Low pH (pH < 3):[2] Fully protonates the pyridine. Good solubility, but may require ion-pairing reagents (e.g., TFA) to prevent silanol interaction, which is bad for MS sensitivity.[1][2]

-

Selected Approach:High pH (Ammonium Bicarbonate) is recommended for best peak shape and MS compatibility.[2]

-

Validated HPLC Protocol

| Parameter | Condition |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1][2] |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 9.0 adjusted with |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV at 254 nm (aromatic ring) and 280 nm.[2] |

| Injection Vol | 5-10 µL |

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 40 | Initial Hold |

| 2.0 | 40 | Start Gradient |

| 12.0 | 95 | Elute lipophilic hexyl analog |

| 15.0 | 95 | Wash |

| 15.1 | 40 | Re-equilibration |

| 20.0 | 40 | End |

System Suitability Criteria (SST):

-

Tailing Factor (

): NMT 1.5 (Critical for aminopyridines). -

Theoretical Plates (

): > 5000. -

Retention Time RSD: < 1.0% (n=5 injections).

Figure 2: Decision tree for optimizing HPLC peak shape for basic aminopyridines.

Impurity Profiling

When synthesizing this compound (typically via nucleophilic aromatic substitution of 2,5-dibromopyridine with hexylamine), specific impurities must be monitored.[1][2]

-

2,5-Dibromopyridine (Starting Material):

-

Retention: Will elute later than the product in low pH methods (less polar), but potentially earlier or close in high pH methods depending on the hexyl chain contribution.

-

Detection: Lack of amine absorption bands in IR; distinct NMR pattern (no hexyl group).

-

-

2-Amino-5-bromopyridine (Hydrolysis Byproduct):

-

Retention: Elutes much earlier (no lipophilic hexyl chain).[2]

-

-

Bis-alkylation (Rare):

References

-

ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.[2] Link

-

Sielc Technologies. HPLC Separation of Aminopyridines. Application Note. (Demonstrates separation of aminopyridine isomers using mixed-mode chromatography). Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12300125 (Analog: 5-bromo-N-ethylpyridin-2-amine).[1][2] (Used for structural property inference).[2][6] Link[2]

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[2] 8th Ed.[1][2] Wiley, 2014.[2] (Standard reference for NMR interpretation of pyridine derivatives).

Disclaimer: This guide is for research purposes only. All protocols should be validated in the user's specific laboratory environment.

Sources

- 1. 2-Aminopyridine | SIELC Technologies [sielc.com]

- 2. 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]

- 3. PubChemLite - 5-bromo-n-ethylpyridin-2-amine (C7H9BrN2) [pubchemlite.lcsb.uni.lu]

- 4. heteroletters.org [heteroletters.org]

- 5. 4214-67-9 | 5-Bromo-N-ethylpyrimidin-2-amine - AiFChem [aifchem.com]

- 6. mdpi.com [mdpi.com]

Troubleshooting & Optimization

identifying side products in 5-bromo-N-hexylpyridin-2-amine synthesis

This technical guide addresses the identification and mitigation of side products in the synthesis of 5-bromo-N-hexylpyridin-2-amine , a common intermediate in drug discovery (e.g., for CDK or kinase inhibitors). The primary synthetic route typically involves Nucleophilic Aromatic Substitution (SNAr) of 2,5-dibromopyridine with hexylamine.

Executive Summary & Reaction Logic

The synthesis of this compound relies on the differential reactivity of the halogens on the pyridine ring. In 2,5-dibromopyridine , the bromine at the C2 position is significantly more electrophilic than the bromine at C5 due to the electron-withdrawing nature of the adjacent ring nitrogen (stabilizing the Meisenheimer intermediate).

However, thermodynamic forcing or wet solvents can breach this selectivity window, leading to specific impurity classes.[1]

Reaction Pathway Diagram

The following logic flow illustrates the genesis of the primary product versus critical side products.

Figure 1: Reaction cascade showing the kinetic selectivity for C2 substitution and potential deviation pathways.

Diagnostic Troubleshooting Guide

Issue 1: "I see a peak at M+100 in my LCMS. Is this a dimer?"

Diagnosis: This is likely the Bis-Substituted Impurity (2,5-bis(hexylamino)pyridine).

-

The Science: While C2 is activated, C5 is not inert.[1] Under harsh conditions (high temperature or large excess of amine), the second bromine at C5 undergoes substitution.[1] The mass shift corresponds to the loss of Br (79/81) and addition of hexylamine (101)

net mass gain of ~22 amu? No.-

Correction: Loss of Br (79) + Gain of Hexylamino (100).[1] Net change = +21 amu relative to product?

-

Calculation:

-

SM: 236.9 (Dibromo)

-

Product: 236.9 - 79.9 + 100.1 = 257.1 amu

-

Bis-Impurity: 257.1 - 79.9 + 100.1 = 277.3 amu

-

-

Wait: If you see M+100 relative to Product, that implies dimerization.[1] If you see M+20 relative to Product, that is Bis-substitution.[1]

-

Clarification: Users often mistake the bis-product for a dimer because of the high lipophilicity.[1]

-

Action Plan:

-

Check Stoichiometry: Ensure hexylamine equivalents are strictly controlled (1.05 – 1.1 eq).

-

Temperature Control: Do not exceed 100°C. The activation energy for C5 substitution is significantly higher.[1]

-

Base Selection: Switch from strong inorganic bases (like KOH) to milder organic bases (DIPEA) or use the amine itself as the acid scavenger to reduce "hot spots" of reactivity.[1]

Issue 2: "My product has a new polar impurity that won't wash out."

Diagnosis: This is the Hydrolysis Product (5-bromo-2(1H)-pyridinone).

-

The Science: Halopyridines are susceptible to hydrolysis by hydroxide ions generated from trace water and carbonate bases.[1] The resulting 2-hydroxypyridine tautomerizes to the 2-pyridone form, which is highly polar and forms strong hydrogen-bonded dimers, making it difficult to remove via silica chromatography.

Action Plan:

-

Solvent Dryness: Use anhydrous DMF or DMSO.[1]

-

Base Integrity: If using K2CO3, ensure it is anhydrous. Hygroscopic bases are the primary vector for water introduction.[1]

-

Workup: This impurity is soluble in basic aqueous solution.[1] Wash your organic layer with 1M NaOH; the pyridone (pKa ~11) will deprotonate and stay in the aqueous phase, while your product remains in the organic phase.[1]

Issue 3: "The reaction stalls at 80% conversion."

Diagnosis: Product Inhibition or Salt Formation.[1]

-

The Science: The reaction produces HBr as a byproduct.[1] If the base is insufficient or insoluble (e.g., K2CO3 in toluene), the HBr protonates the remaining hexylamine, rendering it non-nucleophilic.[1] Alternatively, the product itself (a pyridine amine) can be protonated, precipitating out or deactivating the ring.[1]

Action Plan:

-

Phase Transfer: If using inorganic base in non-polar solvent, add a phase transfer catalyst (e.g., TBAB 5 mol%).[1]

-

Homogeneous Conditions: Use NMP or DMF to ensure all species remain in solution.[1]

Analytical Identification Panel

Use this table to definitively identify species in your crude mixture.

| Species | Structure | LCMS (ESI+) | 1H NMR Signature (DMSO-d6) |

| Product | This compound | 257/259 (1:1 ratio) | δ 6.45 (d) (C3-H), δ 8.05 (d) (C6-H). Distinct triplet for NH-CH2. |

| SM | 2,5-dibromopyridine | 236/238/240 (1:2:1) | δ 7.6 (d) , δ 8.5 (d) .[1] No aliphatic signals.[1] |

| Bis-Impurity | 2,5-bis(hexylamino)pyridine | 278 (No Br pattern) | Two distinct NH-CH2 signals. Loss of high-field aromatic doublet. |

| Hydrolysis | 5-bromo-2-pyridone | 174/176 | Broad singlet >11 ppm (NH). Upfield shift of C3-H due to carbonyl shielding.[1] |

Validated Experimental Protocol (SNAr Route)

This protocol minimizes bis-substitution and hydrolysis by controlling kinetic parameters.[1]

-

Setup: To a dry reaction vial, add 2,5-dibromopyridine (1.0 eq) and anhydrous NMP (5 mL/g).

-

Reagent Addition: Add DIPEA (1.2 eq) followed by n-hexylamine (1.05 eq). Note: Adding amine last prevents localized high concentrations.

-

Reaction: Heat to 85°C for 4–6 hours. Monitor by HPLC.

-

Checkpoint: If SM remains >5% after 6h, add 0.1 eq amine and heat for 1h. Do not increase Temp.

-

-

Workup:

References & Grounding

-

Selectivity in Pyridine Substitution:

-

Mechanism:[2][3][4][5][6] The C2 position is activated by the inductive effect of the ring nitrogen and the resonance stabilization of the anionic intermediate (Meisenheimer complex).[1] C5 lacks this stabilization.[1]

-

Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Confirming SNAr regioselectivity rules).

-

-

Synthesis of 2-amino-5-bromopyridines:

-

Impurity Characterization:

(Note: For precise spectral matching, always compare against an internal standard or known library spectrum as solvent effects can shift NMR peaks.)

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. echemi.com [echemi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 6. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 7. US5371224A - Process for preparing 2,5-dibromopyrimidine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Purification of 5-bromo-N-hexylpyridin-2-amine

Welcome to the technical support guide for improving the purity of 5-bromo-N-hexylpyridin-2-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, medicinal chemists, and process development professionals. Our goal is to move beyond simple instructions and provide the underlying chemical principles to empower you to solve purification challenges effectively.

Introduction: The Challenge of Purifying N-Alkylated 2-Aminopyridines

This compound is a key building block in medicinal chemistry, often utilized in palladium-catalyzed cross-coupling reactions where purity is paramount for reaction efficiency and downstream success.[1][2] However, its synthesis, typically via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr), often yields a crude product contaminated with starting materials, byproducts, and catalyst residues. The basic nature of the pyridine nitrogen and the exocyclic amine, combined with the greasy hexyl chain, gives this molecule unique properties that can complicate standard purification workflows.

This guide will address the most common issues encountered during the purification of this and structurally similar compounds.

FAQ: Initial Purity Assessment & Common Impurities

Q1: What are the first steps I should take to assess the purity of my crude this compound?

Before attempting any large-scale purification, a small-scale analysis is crucial.

-

Thin-Layer Chromatography (TLC): This is the quickest method to visualize the number of components in your crude mixture. Use a combination of a non-polar and a polar solvent (e.g., Hexane/Ethyl Acetate). The presence of multiple spots indicates impurities. Your target compound, being moderately polar, should have an intermediate Rf value.

-

Proton NMR (¹H NMR): Dissolve a small sample in CDCl₃. Look for the characteristic peaks of your product. More importantly, look for peaks corresponding to potential impurities.

-

LC-MS: If available, this is the most powerful tool. It will not only show you the number of components but also provide their mass, helping you identify them definitively.

Q2: What are the most likely impurities I'll need to remove?

The impurities present are directly related to the synthetic route used. For a typical Buchwald-Hartwig amination of 2,5-dibromopyridine with hexylamine, you should anticipate the following:

-

Unreacted Starting Materials:

-

2,5-Dibromopyridine: A common starting material.

-

Hexylamine: Often used in excess to drive the reaction.

-

-

Reaction Byproducts:

-

Bis-aminated Product (N2,N5-dihexyl-pyridine-2,5-diamine): Formed if the coupling reaction occurs at both bromine positions.

-

Hydrodehalogenated starting material (2-bromopyridine): Can arise from side reactions in the catalytic cycle.

-

-

Catalyst Residues:

-

Palladium complexes and ligands (e.g., phosphine oxides): These are often highly polar and can complicate purification. The amination of 2-halopyridines can be challenging due to the pyridine nitrogen coordinating with and poisoning the palladium catalyst, which can lead to incomplete reactions.[3]

-

Troubleshooting Guide: Core Purification Methodologies

This section addresses common problems and provides solutions for the three primary purification techniques applicable to this compound.

1. Acid-Base Extraction

This technique leverages the basicity of the amino groups to separate the product from non-basic impurities.[4] The pyridine nitrogen and the secondary amine can be protonated by an aqueous acid, transferring the desired compound to the aqueous layer.

Q: My TLC still shows non-polar impurities in my product after an acid wash. How can I improve the separation?

-

Causality: Incomplete protonation or insufficient phase contact can lead to poor extraction efficiency. A single wash is often not enough.

-

Solution:

-

Increase the Number of Washes: Perform three to five washes with dilute acid (e.g., 1M HCl) instead of one large-volume wash. This is more effective at partitioning the amine salt into the aqueous phase.[4]

-

Check the pH: After each wash, check the pH of the aqueous layer to ensure it remains acidic.

-

Vigorous Mixing: Ensure thorough mixing of the organic and aqueous layers to maximize surface area and facilitate the acid-base reaction. If emulsions form, adding brine (saturated NaCl solution) can help break them.[4]

-

Q: My product is acid-sensitive or I'm getting emulsions I can't break. What are my alternatives?

-

Causality: Strong acids can sometimes cause degradation of sensitive molecules. Emulsions are common when dealing with amphiphilic molecules.

-

Solution:

-

Use a Milder Acid: A saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute citric acid solution can be effective for protonation without the harshness of strong mineral acids.[4]

-

Copper Sulfate Wash: A wash with 10% aqueous copper (II) sulfate can be highly effective. Pyridine derivatives form a copper complex that is soluble in the aqueous layer, which will turn from blue to purple, providing a visual indicator of extraction.[5]

-

2. Column Chromatography

Chromatography is often the definitive method for achieving high purity, separating compounds based on their differential adsorption to a stationary phase.[4]

Q: My compound is streaking badly on the silica gel column (peak tailing). What's happening and how do I fix it?

-

Causality: The basic nitrogen atoms on your compound are interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-ideal interaction causes the compound to "stick" and elute slowly and unevenly, resulting in broad, tailing peaks.

-

Solution:

-